molecular formula C14H11FN2O4 B4994263 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B4994263
M. Wt: 290.25 g/mol
InChI Key: ZCWOXWHMTNFCIU-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11FN2O4 It is characterized by the presence of a fluoro group, a methoxy group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxybenzoic acid to introduce the nitro group, followed by fluorination and subsequent amide formation with 4-fluorobenzoyl chloride . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to enhance efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed:

    Reduction: Formation of 4-amino-N-(2-methoxy-5-nitrophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-(2-methoxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The presence of the fluoro and nitro groups can influence its binding affinity to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

    Methyl 4-fluoro-2-methoxy-5-nitrobenzoate: Shares similar structural features but differs in the ester functional group.

    4-Fluoro-2-methoxy-5-nitroaniline: Similar structure with an amino group instead of the amide group.

    N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine: A more complex molecule with additional functional groups.

Uniqueness: 4-Fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-13-7-6-11(17(19)20)8-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWOXWHMTNFCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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